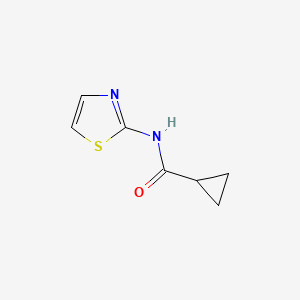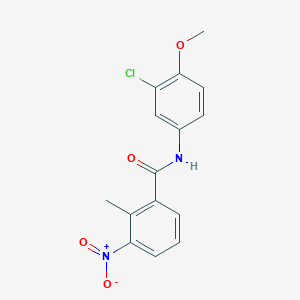![molecular formula C13H17N3O4S B5786068 N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide, also known as AG490, is a small molecule inhibitor that has been extensively used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in various cellular processes, including immune response, cell growth, differentiation, and apoptosis. AG490 has been shown to inhibit the activity of JAK kinases, which are crucial components of the JAK/STAT pathway.
Mécanisme D'action
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide inhibits the activity of JAK kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK kinases. The inhibition of STAT activation leads to the downregulation of various genes and pathways, resulting in the inhibition of cellular proliferation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, survival, and migration. This compound has also been shown to induce apoptosis in various cancer cell lines. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for JAK kinases. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide in scientific research. One potential direction is the development of more potent and selective JAK kinase inhibitors based on the structure of this compound. Another direction is the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment option for various diseases.
Méthodes De Synthèse
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-methoxy-3-nitrobenzoyl chloride with tert-butylamine to form N-[(tert-butylamino)carbonyl]-4-methoxy-3-nitrobenzamide. This intermediate is then reacted with thiourea to form this compound. The final product can be purified using various techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide has been extensively used in scientific research to study the JAK/STAT pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. This inhibition leads to the downregulation of various downstream genes and pathways, resulting in the inhibition of cellular proliferation, survival, and migration.
Propriétés
IUPAC Name |
N-(tert-butylcarbamothioyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-13(2,3)15-12(21)14-11(17)8-5-6-10(20-4)9(7-8)16(18)19/h5-7H,1-4H3,(H2,14,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDVJGJANAOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)


![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)